molecular formula C20H15ClN4O3S B2772086 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 894022-07-2

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2772086
CAS No.: 894022-07-2
M. Wt: 426.88
InChI Key: AVRWYYAQEIONRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry research, particularly for investigating anti-inflammatory and analgesic agents. This molecule incorporates a thiazolo[3,2-b][1,2,4]triazole core, a privileged scaffold well-documented for its diverse biological activities . The compound features a 4-chlorophenyl substitution on the triazole system, linked via an ethylene chain to a benzo[d][1,3]dioxole-5-carboxamide moiety, a functional group present in various bioactive molecules . Research on related thiazolo[3,2-b][1,2,4]triazole derivatives has demonstrated considerable anti-inflammatory potential, making this chemical class a promising starting point for developing new therapeutic candidates . The benzo[d][1,3]dioxole (piperonyl) group can influence the compound's interaction with biological targets and its overall pharmacokinetic profile. The specific structural features of this molecule, including its balanced lipophilicity, are designed to optimize absorption and distribution properties, which are critical parameters in drug discovery . In silico analyses of analogous compounds have predicted favorable drug-likeness properties, including good gastrointestinal absorption and a safe toxicity profile, highlighting their potential as lead compounds . This reagent is provided exclusively for research applications in preclinical drug discovery, including biological screening, structure-activity relationship (SAR) studies, mechanism of action investigations, and pharmacokinetic profiling. It is supplied as a high-purity compound for research use only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O3S/c21-14-4-1-12(2-5-14)18-23-20-25(24-18)15(10-29-20)7-8-22-19(26)13-3-6-16-17(9-13)28-11-27-16/h1-6,9-10H,7-8,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRWYYAQEIONRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H19ClN4O3S\text{C}_{21}\text{H}_{19}\text{ClN}_4\text{O}_3\text{S}

This structure features a thiazolo[3,2-b][1,2,4]triazole moiety linked to a benzo[d][1,3]dioxole group, which is essential for its biological activity.

Antimicrobial Activity

Compounds containing thiazolo and triazole structures have been extensively studied for their antimicrobial properties. Research indicates that derivatives of these compounds exhibit significant inhibitory effects against various bacterial strains. For instance:

  • E. coli and S. aureus : Compounds with similar scaffolds have shown IC50 values in the nanomolar range against DNA gyrase and topoisomerase IV enzymes from these bacteria .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in vitro. Studies have shown that triazole derivatives can inhibit cell proliferation in various cancer cell lines. For example:

  • A related compound exhibited an IC50 value of 4.363 μM against HCT 116 human colon cancer cells, indicating promising anticancer activity .

Anti-inflammatory Effects

The mechanism of action for this compound may involve the modulation of inflammatory pathways. Triazole derivatives are known to interact with specific enzymes that play crucial roles in inflammation .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair processes in bacteria and cancer cells.
  • Receptor Modulation : It may also modulate receptor activity related to inflammation and cell growth.

Case Studies and Research Findings

Several studies have highlighted the biological significance of compounds related to this compound:

StudyFindings
Haroun et al. (2020)Synthesized a series of benzothiazole compounds showing strong antibacterial activity with IC50 values as low as 33 nM against E. coli DNA gyrase .
MDPI Study (2020)Investigated the anticancer properties of triazole derivatives; one showed high potency against HCT 116 cells with an IC50 of 4.363 μM .
Wiley Online Library (2020)Discussed the pharmacological significance of triazole compounds across various therapeutic areas including anti-inflammatory and antimicrobial activities .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit potent anticancer properties. For example:

  • Mechanism of Action : Induction of apoptosis and cell cycle arrest.
  • Case Studies : Specific derivatives have shown efficacy against various cancer cell lines, including breast and lung cancer.

Antimicrobial Properties

This compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : Ranges from 0.125 to 8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli.

Antifungal Activity

Thiazolo[3,2-b][1,2,4]triazole derivatives are also noted for their antifungal properties:

  • Effectiveness Against Resistant Strains : Recent studies highlight their potential against resistant fungal strains.

Table 2: Summary of Biological Activities

Activity TypeDescription
AnticancerInduces apoptosis; effective against multiple cancer types
AntimicrobialActive against Gram-positive/negative bacteria
AntifungalEffective against resistant fungal strains

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features:

  • Substituents on the Phenyl Ring : Electron-withdrawing groups like chlorine enhance lipophilicity and biological interaction.
  • Heterocyclic Framework : The thiazole and triazole rings contribute to the compound's ability to interact with various biological targets.

Case Studies

Several studies have investigated the biological activity of compounds related to N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide:

  • Anticancer Efficacy Study : A study published in a peer-reviewed journal demonstrated that specific derivatives led to significant tumor regression in animal models.
  • Antimicrobial Activity Research : A comprehensive review highlighted the effectiveness of thiazolo[3,2-b][1,2,4]triazole derivatives against various microbial strains.

Table 3: Selected Case Studies

Study FocusFindings
Anticancer EfficacySignificant tumor regression in animal models
Antimicrobial ActivityEffective against multiple microbial strains

Q & A

Q. In silico approaches :

ADMET prediction :

  • Use SwissADME to assess solubility (LogS = -4.2) and BBB permeability (low) .

Molecular docking :

  • Glide/SP docking identifies hydrogen bonds between the carboxamide and EGFR’s Lys721 .

MD simulations : Validate stability of compound-protein complexes over 100 ns trajectories .

(Advanced) How to scale up synthesis without compromising purity?

Q. Process optimization :

Flow chemistry : Continuous flow reactors reduce reaction time (from 24h to 2h) and improve yield (75%) .

Crystallization control : Use anti-solvent precipitation (ethanol/water) to enhance purity (>98%) .

Quality control : In-line PAT (process analytical technology) monitors critical parameters (pH, temp) .

(Basic) What are the storage and handling protocols?

Storage : -20°C under argon to prevent oxidation of the thiazole ring .

Handling : Use glove boxes for moisture-sensitive steps (e.g., carboxamide coupling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.